N~2~-[(4-fluorophenyl)sulfonyl]-N-(2-methoxyphenyl)-N~2~-methylglycinamide
Overview
Description
N~2~-[(4-fluorophenyl)sulfonyl]-N-(2-methoxyphenyl)-N~2~-methylglycinamide is a complex organic compound characterized by the presence of fluorine, sulfonyl, methoxy, and glycinamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(4-fluorophenyl)sulfonyl]-N-(2-methoxyphenyl)-N~2~-methylglycinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the sulfonyl chloride intermediate: This step involves the reaction of 4-fluorobenzenesulfonyl chloride with an appropriate base to form the sulfonyl chloride intermediate.
Coupling with 2-methoxyaniline: The sulfonyl chloride intermediate is then reacted with 2-methoxyaniline under basic conditions to form the sulfonamide.
Introduction of the glycinamide moiety: The final step involves the reaction of the sulfonamide with methylglycine to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N~2~-[(4-fluorophenyl)sulfonyl]-N-(2-methoxyphenyl)-N~2~-methylglycinamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or hydrogen gas (H~2~) with a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN~3~) or thiourea.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of sulfides.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N~2~-[(4-fluorophenyl)sulfonyl]-N-(2-methoxyphenyl)-N~2~-methylglycinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as improved thermal stability or conductivity.
Mechanism of Action
The mechanism of action of N2-[(4-fluorophenyl)sulfonyl]-N-(2-methoxyphenyl)-N~2~-methylglycinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide: Shares the sulfonyl and fluorophenyl groups but differs in other functional groups.
N-(4-bromophenyl)-2-chloroacetamide: Contains a bromophenyl group instead of a fluorophenyl group.
Uniqueness
N~2~-[(4-fluorophenyl)sulfonyl]-N-(2-methoxyphenyl)-N~2~-methylglycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and glycinamide moieties, in particular, contribute to its potential as a versatile compound in various applications.
Properties
IUPAC Name |
2-[(4-fluorophenyl)sulfonyl-methylamino]-N-(2-methoxyphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O4S/c1-19(24(21,22)13-9-7-12(17)8-10-13)11-16(20)18-14-5-3-4-6-15(14)23-2/h3-10H,11H2,1-2H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBCJXHUNFOSYHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC=CC=C1OC)S(=O)(=O)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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